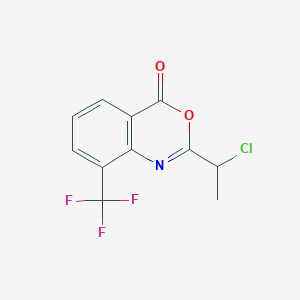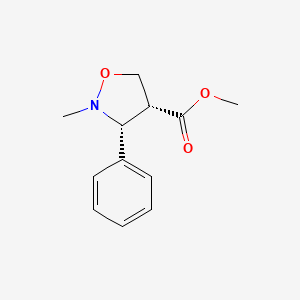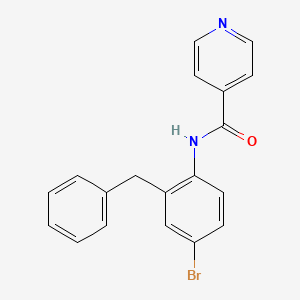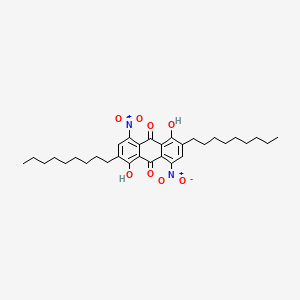
4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The specific structure of this compound includes various functional groups such as hydroxyl, methoxy, and acetyloxy groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: This can be achieved through a cyclization reaction involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of Functional Groups: The hydroxyl, methoxy, and acetyloxy groups are introduced through specific reactions such as methylation, acetylation, and hydroxylation.
Chiral Resolution: The (S)-enantiomer is isolated using chiral resolution techniques, which may involve the use of chiral catalysts or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods such as crystallization and distillation.
化学反应分析
Types of Reactions
4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohols.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and functional materials.
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those related to oxidative stress, inflammation, and cell proliferation.
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one, 8-(hydroxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Lacks the acetyloxy group, which may affect its biological activity.
4H-1-Benzopyran-4-one, 8-(methoxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Contains a methoxy group instead of an acetyloxy group, leading to different chemical properties.
Uniqueness
The presence of the acetyloxy group in 4H-1-Benzopyran-4-one, 8-(acetyloxy)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)- imparts unique chemical and biological properties, making it distinct from other similar compounds. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets.
属性
CAS 编号 |
83327-49-5 |
|---|---|
分子式 |
C18H16O6 |
分子量 |
328.3 g/mol |
IUPAC 名称 |
[(2S)-5-hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl] acetate |
InChI |
InChI=1S/C18H16O6/c1-10(19)23-17-15(22-2)9-13(21)16-12(20)8-14(24-18(16)17)11-6-4-3-5-7-11/h3-7,9,14,21H,8H2,1-2H3/t14-/m0/s1 |
InChI 键 |
LXSSYOWDEYWICX-AWEZNQCLSA-N |
手性 SMILES |
CC(=O)OC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=CC=C3)O)OC |
规范 SMILES |
CC(=O)OC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


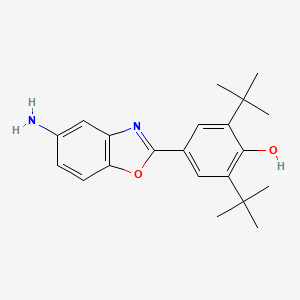
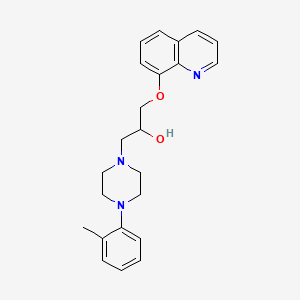
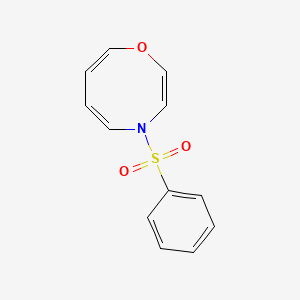
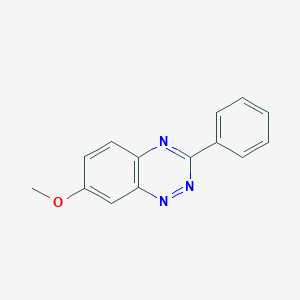
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
![1-Phenyl-1-[(2,4,6-trimethylphenyl)phosphanyl]methanimine](/img/structure/B14407994.png)
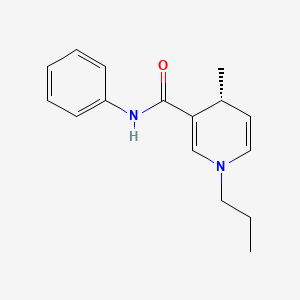
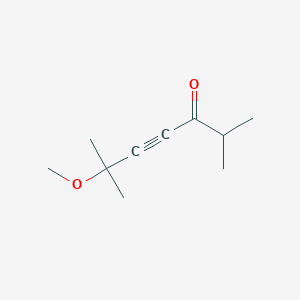
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
